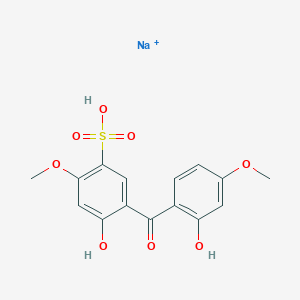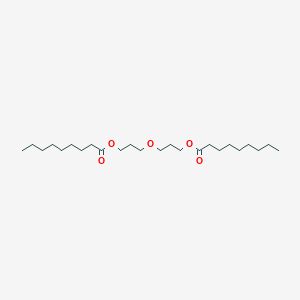
Benzaldehyde phenylhydrazone
Overview
Description
Benzaldehyde phenylhydrazone is an organic compound with the molecular formula C₁₃H₁₂N₂. It is a derivative of benzaldehyde and phenylhydrazine, characterized by the presence of a hydrazone functional group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Biochemical Analysis
Biochemical Properties
Benzaldehyde phenylhydrazone is known to participate in biochemical reactions, particularly in the formation of Schiff base–metal complexes . These complexes have been associated with a wide range of biological activities, including antimicrobial, antioxidant, anticancer, and antitubercular activities
Cellular Effects
This compound has been found to have effects on cellular antioxidation . It has been suggested that it disrupts cellular antioxidation systems, which could potentially be an effective method for controlling fungal pathogens
Molecular Mechanism
The molecular mechanism of this compound involves a nucleophilic addition-elimination reaction . The compound first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) . This mechanism allows this compound to exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that the compound undergoes a reaction to form an aminomethanol intermediate, followed by dehydration
Metabolic Pathways
It is known that the compound can chelate Fe(III) from cells, which is essential in metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzaldehyde phenylhydrazone is typically synthesized through the condensation reaction between benzaldehyde and phenylhydrazine. The reaction is carried out in an ethanol solution at room temperature. The general reaction is as follows:
C₆H₅CHO+C₆H₅NHNH₂→C₆H₅CH=N-NHC₆H₅+H₂O
The reaction involves the formation of an intermediate aminomethanol, which subsequently dehydrates to form the hydrazone product .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and efficient separation techniques to isolate the product. The purity of the compound is typically ensured through recrystallization and chromatographic methods .
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde phenylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines.
Reduction: It can be reduced to form the corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed.
Major Products Formed:
Oxidation: Formation of azines.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
Benzaldehyde phenylhydrazone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of benzaldehyde phenylhydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The formation of hydrazone derivatives is a key step in its mechanism, which involves nucleophilic addition followed by elimination reactions .
Comparison with Similar Compounds
- Benzalphenylhydrazine
- Benzylidenephenylhydrazine
- Diphenylhydrazone
- N-Phenyl-N’-benzylidenehydrazine
Comparison: Benzaldehyde phenylhydrazone is unique due to its specific structural configuration and reactivity. Compared to similar compounds, it exhibits distinct chemical properties and reactivity patterns, making it valuable in specific synthetic applications. Its ability to form stable hydrazone derivatives sets it apart from other related compounds .
Properties
CAS No. |
588-64-7 |
|---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
N-[(Z)-benzylideneamino]aniline |
InChI |
InChI=1S/C13H12N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-11,15H/b14-11- |
InChI Key |
JGOAZQAXRONCCI-KAMYIIQDSA-N |
SMILES |
C1=CC=C(C=C1)C=NNC2=CC=CC=C2 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\NC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=CC=CC=C2 |
Key on ui other cas no. |
588-64-7 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of benzaldehyde phenylhydrazone?
A1: The molecular formula of this compound is C13H12N2. Its molecular weight is 196.25 g/mol.
Q2: How can I synthesize this compound?
A2: this compound is easily synthesized by reacting benzaldehyde with phenylhydrazine in a suitable solvent like ethanol or methanol. []
Q3: What spectroscopic techniques are useful for characterizing this compound?
A3: Various techniques can be employed for characterization, including:
- IR spectroscopy: This reveals characteristic bands for C=N, N=N, and N-H stretches, providing information about the functional groups present. [, , ]
- UV-Vis spectroscopy: This displays characteristic absorption bands corresponding to π–π and n–π electronic transitions, offering insights into the conjugated system. [, ]
- NMR spectroscopy (1H and 13C): This provides detailed information about the structure and environment of hydrogen and carbon atoms within the molecule. [, ]
- Mass spectrometry: This helps determine the molecular weight and fragmentation pattern, confirming the compound's identity. []
Q4: How does the structure of this compound influence its reactivity?
A4: The presence of the azohydrazone group (-N=N-C=N-NH-) makes this compound a good chelating agent, capable of forming complexes with various metal ions. [, , ] The conjugated system within the molecule also makes it susceptible to electrophilic attack and cycloaddition reactions. [, , , ]
Q5: Can this compound be used to synthesize heterocycles?
A5: Yes, it serves as a versatile precursor for synthesizing various heterocycles. For instance, reactions with diketene yield pyrazolidin-3-one derivatives, highlighting its use in constructing five-membered rings. [] It can also react with dimethyl acetylenedicarboxylate to form pyrazole derivatives. []
Q6: What happens when this compound is treated with lead tetra-acetate?
A6: Oxidation with lead tetra-acetate leads to the formation of nitrilimines, reactive intermediates that can be trapped with dipolarophiles like acrylonitrile to yield pyrazoles. This reaction highlights the utility of this compound in generating 1,3-dipoles for heterocyclic synthesis. []
Q7: Does this compound exhibit any interesting photochemical behavior?
A7: Yes, it exhibits photochromism, meaning it undergoes reversible color change upon exposure to light. This property stems from its ability to form a red-colored formazan upon irradiation, which can then revert to the original compound in the dark. [, ]
Q8: How does this compound react with mercury(II) acetate?
A8: Treatment with mercury(II) acetate leads to mercuriation at the ortho position of the N-phenyl ring. Kinetic studies suggest that this reaction proceeds through an internal cyclometallation process involving the hydrazone imino-moiety. []
Q9: Have computational methods been used to study this compound?
A9: Yes, computational chemistry plays a vital role in understanding the electronic structure, properties, and reactivity of this compound. Density Functional Theory (DFT) calculations are frequently used to predict its molecular geometry, electronic transitions, and nonlinear optical properties. [, ]
Q10: How do substituents affect the properties of this compound derivatives?
A10: Introducing electron-donating or electron-withdrawing groups on the phenyl rings significantly influences the compound's properties. For instance, studies have explored how substituents affect the first hyperpolarizability, a crucial parameter for nonlinear optical applications. [, ] Additionally, the position and nature of substituents impact the compound's photochromic behavior and its reactivity in various chemical transformations. [, ]
Q11: Are there any applications of this compound in materials science?
A11: Its ability to form complexes with metal ions makes it a potential building block for synthesizing metal-organic frameworks (MOFs), a class of porous materials with diverse applications in catalysis, gas storage, and sensing. [] Additionally, its photochromic properties make it a candidate for developing light-sensitive materials.
Q12: What are some future directions for research on this compound?
A12:
- Exploration of its biological activity: While some studies have investigated the biological activities of formazan derivatives, further research is needed to explore the potential of this compound and its analogs in medicinal chemistry. []
- Development of novel synthetic methodologies: New and efficient synthetic routes to this compound derivatives with tailored properties are crucial for expanding their applications. []
- Understanding its environmental fate and impact: As with any chemical compound, investigating its environmental persistence, degradation pathways, and potential toxicity is vital for responsible development and utilization. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


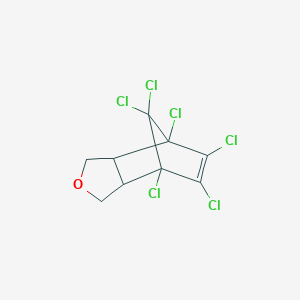
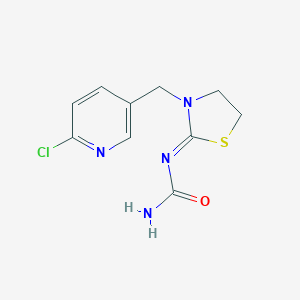
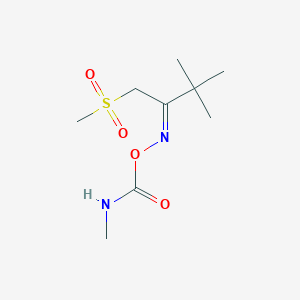
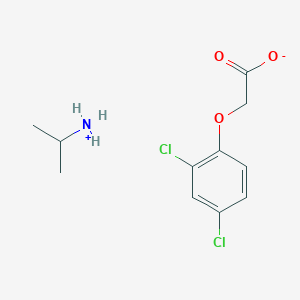
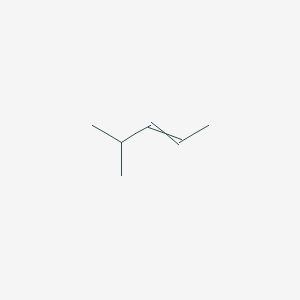
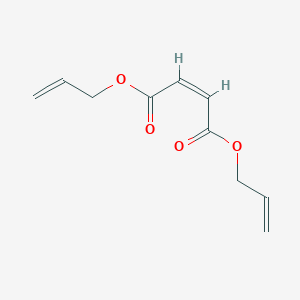
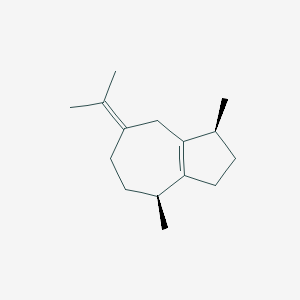

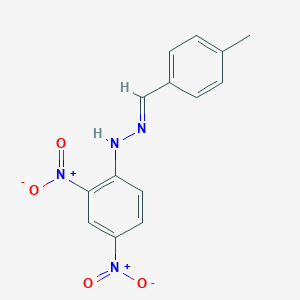
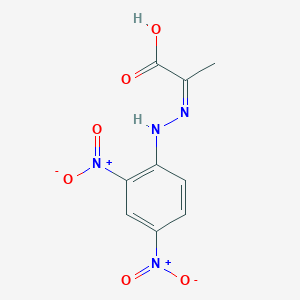
![2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B213050.png)
